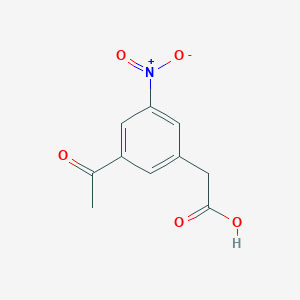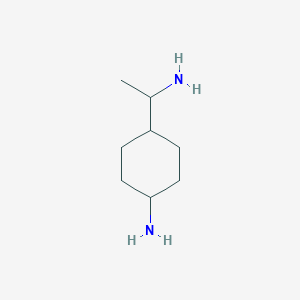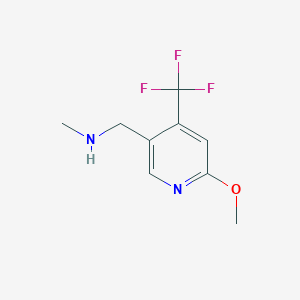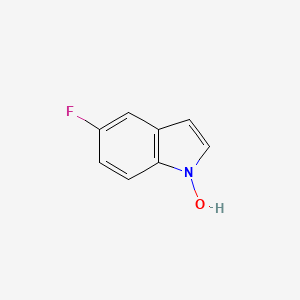
5-Fluoro-1H-indol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1H-indol-1-ol is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 5-position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of 1H-indol-1-ol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-1H-indol-1-ol may involve a multi-step process starting from commercially available indole derivatives. The process includes steps such as nitration, reduction, and fluorination, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-indol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydroindoles.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indoles .
Scientific Research Applications
5-Fluoro-1H-indol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-indol-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or interact with cellular receptors to modulate biological responses .
Comparison with Similar Compounds
Similar Compounds
1H-Indol-1-ol: The non-fluorinated parent compound.
5-Bromo-1H-indol-1-ol: A brominated derivative with different chemical properties.
5-Chloro-1H-indol-1-ol: A chlorinated analogue with distinct reactivity.
Uniqueness
5-Fluoro-1H-indol-1-ol is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to its non-fluorinated and other halogenated analogues. The fluorine atom enhances its stability, lipophilicity, and binding affinity to various biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C8H6FNO |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
5-fluoro-1-hydroxyindole |
InChI |
InChI=1S/C8H6FNO/c9-7-1-2-8-6(5-7)3-4-10(8)11/h1-5,11H |
InChI Key |
ZIIMOKUHFYBIRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2O)C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



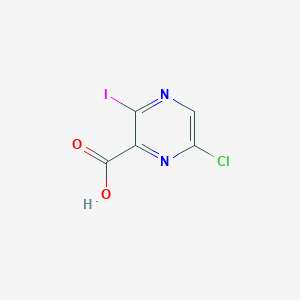

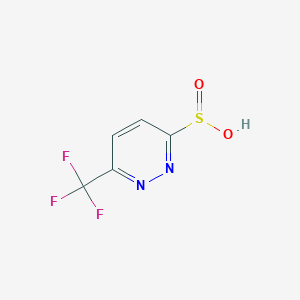
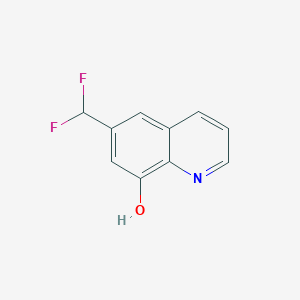
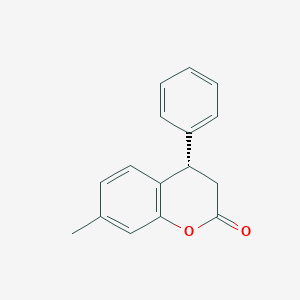
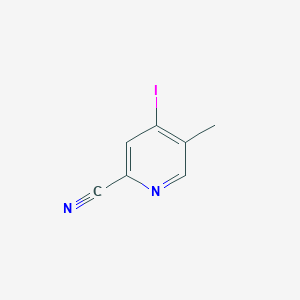

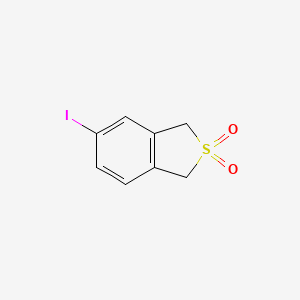
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)
